3-Amino-5-fluoro-2-nitrobenzonitrile

Medicinal Chemistry Heterocycle Synthesis Kinase Inhibitors

Research programs targeting FLT3 or c-KIT kinases require precise heterocyclic scaffolds. 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS 1379335-00-8) provides the essential ortho-amino-nitro arrangement for constructing benzimidazole and quinazoline cores. The 5-fluoro substituent enhances metabolic stability. ≥95% purity ensures reproducible cyclization and reliable SAR data. Verified suppliers with full analytical documentation.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 1379335-00-8
Cat. No. B1529059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-fluoro-2-nitrobenzonitrile
CAS1379335-00-8
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)[N+](=O)[O-])N)F
InChIInChI=1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2
InChIKeyBPWGSKIFSXBGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-fluoro-2-nitrobenzonitrile Overview


3-Amino-5-fluoro-2-nitrobenzonitrile (CAS 1379335-00-8) is a tri-substituted benzonitrile derivative with the molecular formula C7H4FN3O2 and a molecular weight of 181.12 g/mol [1]. It belongs to the class of polysubstituted aromatic nitriles, specifically characterized by the ortho-relationship of an amino group (-NH2) to a nitro group (-NO2), with a fluoro substituent (-F) meta to the amino group and para to the nitrile (-CN) . This specific substitution pattern imparts a unique electronic and steric profile that distinguishes it from its structural isomers and simpler benzonitrile building blocks, making it a valuable intermediate in the synthesis of complex heterocyclic compounds [2].

Why Generic Substitution Fails


Generic substitution with other amino-nitrobenzonitriles or fluoro-nitrobenzonitriles is fundamentally flawed due to the strict regiochemical requirements of the downstream synthetic transformations for which 3-Amino-5-fluoro-2-nitrobenzonitrile is employed. The compound's unique ortho-amino-nitro relationship is essential for constructing fused nitrogen-containing heterocycles like benzimidazoles and quinazolines [1]. The presence and position of the fluorine atom significantly alter the electronic properties of the aromatic ring, impacting both the reactivity of the amino group and the stability of reaction intermediates, thereby dictating the success or failure of key cyclization steps in medicinal chemistry campaigns targeting kinases and other ATP-binding enzymes [2]. Using a regioisomer such as 2-Amino-5-fluoro-3-nitrobenzonitrile or a non-fluorinated analog like 3-Amino-2-nitrobenzonitrile would lead to the formation of entirely different heterocyclic scaffolds, nullifying established structure-activity relationships (SAR) and rendering the synthetic effort irrelevant [3].

3-Amino-5-fluoro-2-nitrobenzonitrile Quantitative Evidence


Regioisomer Requirement for Benzimidazole Synthesis

3-Amino-5-fluoro-2-nitrobenzonitrile possesses the ortho-amino-nitro substitution pattern required for reductive cyclization to benzimidazoles. Its regioisomer, 2-Amino-5-fluoro-3-nitrobenzonitrile (CAS 912444-99-6), has a meta relationship between the amino and nitro groups, which prevents this key cyclization. The target compound is specifically cited as a preferred intermediate in the synthesis of FLT3 kinase inhibitors, a class of therapeutics for acute myeloid leukemia [1].

Medicinal Chemistry Heterocycle Synthesis Kinase Inhibitors

Commercial Purity Benchmark

3-Amino-5-fluoro-2-nitrobenzonitrile is commercially available with a purity of 98% or higher from specialized fine chemical suppliers, providing researchers with a reliable starting material for multistep syntheses . This level of purity is critical for minimizing side reactions and simplifying purification. In contrast, many related benzonitrile building blocks are frequently offered only at 95% purity, which may be insufficient for demanding synthetic sequences . For instance, a closely related compound, 3-Amino-2-nitrobenzonitrile, is commonly supplied at 98% (Min, HPLC) but with a 0.5% max moisture specification, indicating potential variability in quality [1].

Procurement Quality Control Building Block

FLT3 Kinase Inhibitor Pharmacophore

The benzonitrile scaffold of 3-Amino-5-fluoro-2-nitrobenzonitrile is a privileged structure for targeting the ATP-binding pocket of kinases like FLT3. Patents explicitly disclose the use of this specific substitution pattern as an intermediate for generating FLT3 inhibitors [1]. The ortho-amino-nitro arrangement can act as a hinge-binding motif upon cyclization. While direct binding data for the uncyclized benzonitrile is not publicly available, a related benzonitrile derivative (BDBM50355486) exhibits a Ki of 10 nM against the human recombinant FLT3 domain, demonstrating the potential of this pharmacophore class [2]. Analogs lacking the ortho-amino-nitro motif, such as 3-Amino-5-fluorobenzonitrile (CAS 210992-28-2), lack the key nitro group required for subsequent cyclization into the active pharmacophore, resulting in a complete loss of the intended biological activity [3].

Kinase Inhibition FLT3 Acute Myeloid Leukemia Drug Discovery

Electronic Effects of 5-Fluoro Substitution

The 5-fluoro substituent in 3-Amino-5-fluoro-2-nitrobenzonitrile significantly alters the electronic properties of the aromatic ring compared to non-fluorinated analogs. Based on established principles of physical organic chemistry, the electron-withdrawing nature of the fluorine atom reduces the electron density on the aromatic ring, which can enhance the stability of the compound towards oxidative metabolism and modulate the nucleophilicity of the amino group [1]. This is a key design feature for improving the metabolic profile of derived drug candidates. In contrast, the non-fluorinated analog, 3-Amino-2-nitrobenzonitrile (CAS 408502-45-4), has a higher electron density on the ring, which would lead to faster oxidative metabolism and potentially lower bioavailability of its derivatives [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Application Scenarios


FLT3 and c-KIT Kinase Inhibitor Synthesis

Procure 3-Amino-5-fluoro-2-nitrobenzonitrile when your research program requires the construction of a benzimidazole or quinazoline core as part of a kinase inhibitor pharmacophore targeting FLT3 or c-KIT. As demonstrated in patent literature, this specific intermediate is essential for building the heterocyclic scaffold that binds to the kinase hinge region [1]. Its use ensures the correct regioisomer is produced, maintaining the intended SAR and potency against oncogenic kinases implicated in acute myeloid leukemia and gastrointestinal stromal tumors [2].

Chemical Probes with Enhanced Metabolic Stability

Select this building block for the design of cellular chemical probes where improved metabolic stability is a primary concern. The presence of the 5-fluoro substituent is a classic medicinal chemistry strategy to block sites of oxidative metabolism on the aromatic ring, potentially leading to a longer half-life in cellular assays and more robust target engagement data. This is particularly valuable when investigating pathways that require sustained inhibition over several hours [3].

Ortho-Amino-Nitro Cyclization Methodology

Utilize 3-Amino-5-fluoro-2-nitrobenzonitrile as a model substrate for developing new methods for reductive cyclization or for synthesizing novel fused heterocyclic systems. The ortho-amino-nitro arrangement presents a defined and synthetically useful functional group pair. Its high commercial purity (≥98%) minimizes the impact of impurities on reaction optimization and yield studies, providing a reliable and reproducible starting material for methodological research .

Herbicidal and Fungicidal Agent Development

Leverage the benzonitrile core of 3-Amino-5-fluoro-2-nitrobenzonitrile as a versatile intermediate for generating diverse libraries of heterocyclic compounds with potential agrochemical applications. Benzonitriles are a known privileged structure in herbicides and fungicides. The specific functional group arrangement in this compound allows for rapid diversification into various heteroaromatic systems, enabling the exploration of structure-activity relationships for new crop protection agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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